2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Description
2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a benzamide core substituted with two chlorine atoms at the 2nd and 3rd positions, and a 5-methyl-1,3-thiazol-2-yl group attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Properties
IUPAC Name |
2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-6-5-14-11(17-6)15-10(16)7-3-2-4-8(12)9(7)13/h2-5H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLZNRZVHIHZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of 5-methyl-1,3-thiazole: This can be achieved by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.
Preparation of 2,3-dichlorobenzoyl chloride: This is done by chlorinating 2,3-dichlorobenzoic acid using thionyl chloride or oxalyl chloride under reflux conditions.
Coupling Reaction: The final step involves the reaction of 5-methyl-1,3-thiazole with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The benzamide core can participate in electrophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) can be used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Major Products Formed
Electrophilic Substitution: Products include nitro or sulfonyl derivatives of the benzamide.
Nucleophilic Substitution: Products include substituted benzamides with various nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activities.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiazole-containing compounds with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atoms and the benzamide core contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-N-(1,3-thiazol-2-yl)benzamide: Lacks the methyl group on the thiazole ring.
2,3-dichloro-N-(5-methyl-1,3-oxazol-2-yl)benzamide: Contains an oxazole ring instead of a thiazole ring.
2,3-dichloro-N-(5-methyl-1,3-imidazol-2-yl)benzamide: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both chlorine atoms and the 5-methyl-1,3-thiazole ring, which confer specific electronic and steric properties. These features enhance its potential biological activities and make it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
